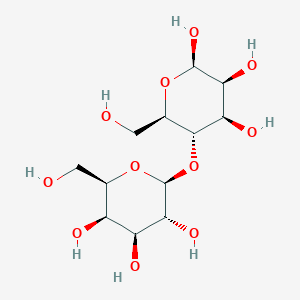

beta-Epilactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

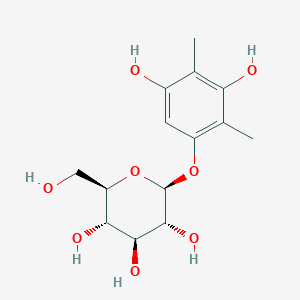

Beta-Epilactose, also known as 4-O-β-D-galactopyranosyl-D-mannose, is a rare disaccharide derived from lactose. It is an epimer of lactose, meaning it has a similar structure but differs in the configuration of one specific carbon atom. This compound is found in extremely small quantities in heat-treated milk and is produced by non-enzymatic catalysis from lactose .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Beta-Epilactose can be synthesized from lactose using cellobiose 2-epimerase. The process involves the following steps:

Removal of lactose by crystallization: This step helps in purifying the lactose before the enzymatic reaction.

Hydrolysis of lactose by β-galactosidase: This step breaks down lactose into its monosaccharide components.

Digestion of monosaccharides by yeast: This step helps in removing any remaining monosaccharides.

Column chromatography with Na-form cation exchange resin: This step further purifies the this compound.

Industrial Production Methods

For large-scale production, this compound can be produced both chemically and enzymatically. The enzymatic method using cellobiose 2-epimerase is preferred due to its higher specificity and yield. The process involves the use of recombinant cellobiose 2-epimerase from bacteria such as Flavobacterium johnsoniae .

Analyse Des Réactions Chimiques

Types of Reactions

Beta-Epilactose undergoes various chemical reactions, including:

Epimerization: Conversion of lactose to this compound using cellobiose 2-epimerase.

Oxidation and Reduction:

Common Reagents and Conditions

Cellobiose 2-epimerase: Used for the epimerization of lactose to this compound.

β-galactosidase: Used for the hydrolysis of lactose.

Major Products Formed

The primary product formed from the epimerization of lactose is this compound. Other minor products may include various oligosaccharides depending on the reaction conditions .

Applications De Recherche Scientifique

Beta-Epilactose has several scientific research applications:

Prebiotic Effect: It promotes the growth of beneficial gut bacteria, such as Bifidobacterium species, and enhances intestinal mineral absorption.

Food Industry: Used as a functional ingredient in food products due to its prebiotic properties.

Medical Research: Investigated for its potential to improve gut health and mineral absorption.

Mécanisme D'action

Beta-Epilactose exerts its effects primarily through its prebiotic properties. It is not absorbed in the stomach but reaches the lower gastrointestinal tract, where it stimulates the growth of beneficial bacteria. This leads to the production of short-chain fatty acids, such as butyrate, which have various health benefits .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lactulose: Another lactose derivative with prebiotic properties.

Galacto-oligosaccharides: Produced from lactose and have similar prebiotic effects.

Lactobionic Acid: An oxidation product of lactose with potential health benefits.

Uniqueness

Beta-Epilactose is unique due to its specific epimerization process and its ability to promote the growth of butyrate-producing bacteria more effectively than other prebiotics .

Propriétés

Numéro CAS |

140461-59-2 |

|---|---|

Formule moléculaire |

C12H22O11 |

Poids moléculaire |

342.30 g/mol |

Nom IUPAC |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11-,12+/m1/s1 |

Clé InChI |

GUBGYTABKSRVRQ-GAXRGOLKSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.